2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]
Overview
Description
2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. The presence of both piperidine and thieno[2,3-c]pyran moieties in its structure contributes to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] is APOL1 . APOL1 is a protein that plays a crucial role in various diseases, including pancreatic cancer, focal segmental glomerulosclerosis (FSGS), and non-diabetic kidney disease (NDKD) .
Mode of Action
The compound acts as an inhibitor of APOL1 . By binding to APOL1, it prevents the protein from performing its normal function, which can lead to a decrease in the progression of APOL1-mediated diseases .
Biochemical Pathways
Given its role as an apol1 inhibitor, it likely impacts pathways related to the diseases mediated by apol1 .
Result of Action
The inhibition of APOL1 by this compound can lead to a decrease in the progression of APOL1-mediated diseases, including pancreatic cancer, FSGS, and NDKD . This suggests that the compound could have potential therapeutic applications in these diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature should be in an inert atmosphere at 2-8°C . Furthermore, the compound’s action could potentially be influenced by the physiological environment within the body, including factors such as pH, presence of other molecules, and specific conditions of the disease state.
Biochemical Analysis
Biochemical Properties
2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily based on the compound’s ability to bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions .
Cellular Effects
The effects of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Additionally, it affects cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, altering their conformation and activity. For instance, it has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways effectively. At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolite levels . Additionally, it can affect the synthesis and degradation of other biomolecules, such as lipids and nucleotides .
Transport and Distribution
The transport and distribution of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which can affect its overall efficacy and function.
Preparation Methods
The synthesis of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a piperidine derivative with a thieno[2,3-c]pyran precursor under controlled conditions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity .
Industrial production methods for this compound may involve the optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields .
Scientific Research Applications
2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, kidney disorders, and neurodegenerative conditions.
Comparison with Similar Compounds
2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] can be compared with other spirocyclic compounds, such as:
2-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]: This compound shares a similar core structure but differs in its methyl substitution, which can affect its chemical reactivity and biological activity.
2’,3’-Dichloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]:
The uniqueness of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c12-9-7-8-1-6-14-11(10(8)15-9)2-4-13-5-3-11/h7,13H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGVVVWNGDCXBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)C3=C1C=C(S3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729042 | |
Record name | 2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1307381-31-2 | |
Record name | 2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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